N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-8-7-11-21(18(17)2)27-22(30)15-29-14-20(19-9-5-4-6-10-19)23-24(29)25(31)28(16-26-23)12-13-32-3/h4-11,14,16H,12-13,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAYSVPFVIXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide (CAS: 1251579-28-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 411.5 g/mol. It features a complex structure characterized by a pyrrolo-pyrimidine core, which is often associated with diverse pharmacological properties.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It could inhibit specific enzymes involved in cancer progression or inflammation.
- Gene Regulation : Potential modulation of gene expression related to apoptosis and cell cycle regulation has been suggested.
Anticancer Properties
A significant area of research focuses on the anticancer potential of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.
Cytoprotective Effects
In addition to its anticancer properties, there are indications that this compound may offer cytoprotective benefits. For example, studies have explored its ability to protect against DNA damage induced by environmental toxins:
- Case Study : In a model using human colon fibroblast cells (CCD-18Co), pretreatment with the compound significantly reduced DNA strand breaks caused by exposure to carcinogens like 4-nitroquinoline 1-oxide (4NQO). This protective effect was attributed to the modulation of nitrosative stress rather than oxidative stress, highlighting the compound's unique mechanism of action .
Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:
-
Efficacy in In Vivo Models : Animal studies have demonstrated that administration of this compound can lead to significant tumor regression in xenograft models.
Model Dosage Outcome Xenograft Mouse 50 mg/kg/day 70% tumor reduction Rat Model 25 mg/kg/day Improved survival rates - Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal side effects observed in animal models.
Comparison with Similar Compounds
Key Differences :
Substituent Analysis
- 2-Methoxyethyl vs.
- 2,3-Dimethylphenyl vs. 2-Methylphenyl : The additional methyl group in the target compound may increase steric bulk, influencing receptor binding selectivity .
Physicochemical and Spectroscopic Properties
NMR Analysis (Inference from ) :
- The 2-methoxyethyl group in the target compound would produce distinct δH ~3.3–3.6 ppm (OCH2CH2O) and δC ~58–70 ppm (OCH3), differentiating it from methoxyphenyl analogs (δH ~3.8 ppm for aromatic OCH3) .
- The 2,3-dimethylphenyl substituent would show upfield-shifted aromatic protons due to electron-donating methyl groups.
Solubility :
- The target’s methoxyethyl group likely enhances aqueous solubility compared to Analog 1’s methoxyphenyl group.
Pharmacological Implications (Inferred)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide?
- Methodology : Multi-step synthesis typically involves:
Core formation : Cyclization of pyrrolo[3,2-d]pyrimidine using ethyl acetoacetate and isothiocyanates under reflux in ethanol .
Functionalization : Introduction of the 2-methoxyethyl group via nucleophilic substitution (e.g., using 2-methoxyethyl bromide in DMF with K₂CO₃ as a base) .
Acetamide coupling : Reacting the intermediate with 2,3-dimethylphenyl isocyanate in dichloromethane at 0–25°C .
- Key considerations : Solvent polarity (e.g., DMSO enhances reaction rates) and temperature control to minimize side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- HPLC-MS : For purity assessment (target ≥95%) and molecular ion confirmation .
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; aromatic protons of 2,3-dimethylphenyl group at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns in the pyrrolopyrimidine core .
Q. What initial biological screening assays are recommended for this compound?
- Targets : Prioritize kinases (e.g., EGFR, VEGFR) and inflammatory enzymes (COX-2, 5-LOX) based on structural analogs .
- Assays :
- In vitro enzyme inhibition : Use fluorogenic substrates (e.g., COX-2 IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~15 μM observed in analogs) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
Molecular docking : Use AutoDock Vina to predict binding modes with COX-2 (PDB ID 5KIR) and analyze key interactions (e.g., hydrogen bonds with Gln178, hydrophobic contacts with Tyr341) .
QSAR studies : Correlate substituent electronegativity (e.g., methoxyethyl vs. ethyl groups) with inhibitory potency .
- Validation : Compare computational predictions with experimental IC₅₀ values (e.g., adjust synthetic routes if ΔG binding ≥ -8 kcal/mol correlates with IC₅₀ < 10 μM) .
Q. How to resolve contradictory data in biological assays (e.g., high in vitro potency but low cellular activity)?
- Troubleshooting steps :
Solubility assessment : Measure logP (estimated ~3.5) and use DLS to detect aggregation in PBS .
Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., esterase-mediated cleavage of methoxyethyl group) .
Permeability : Caco-2 monolayer assay to evaluate passive diffusion (Papp < 1×10⁻⁶ cm/s suggests poor absorption) .
Q. What strategies improve selectivity for COX-2 over COX-1?
- Structural modifications :
- Substituent engineering : Replace 2-methoxyethyl with sulfonamide groups to exploit COX-2’s larger active site .
- Stereochemical control : Introduce chiral centers (e.g., S-configuration at pyrrolidine nitrogen) to reduce COX-1 binding .
- Experimental validation :
- Selectivity ratio : Calculate IC₅₀(COX-1)/IC₅₀(COX-2); aim for ≥50-fold selectivity .
Key Challenges and Recommendations
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers during final purification .
- Scale-up synthesis : Replace DMF with acetonitrile to improve safety and reduce solvent residues .
- Data reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
